molecular formula C24H23ClO2 B1683873 Ospemifene CAS No. 128607-22-7

Ospemifene

货号 B1683873
CAS 编号: 128607-22-7
分子量: 378.9 g/mol
InChI 键: LUMKNAVTFCDUIE-VHXPQNKSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ospemifene is an oral selective estrogen receptor modulator (SERM) with tissue-specific estrogenic agonist/antagonist effects . It is used to treat moderate to severe dyspareunia (painful intercourse) and moderate to severe vaginal dryness caused by menopause .


Synthesis Analysis

The method developed by Cambrex uses standard plant equipment and requires only two synthetic steps and one recrystallization, minimizing waste and use of solvents . The synthesis reduced a seven-step synthesis to a two-step synthesis .


Molecular Structure Analysis

Ospemifene is a small molecule with a molecular weight of 378.891 and a chemical formula of C24H23ClO2 . It selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types .


Chemical Reactions Analysis

Ospemifene’s metabolism was investigated as part of its development . The metabolism of ospemifene is mediated by Cytochrome P450 enzymes .


Physical And Chemical Properties Analysis

Ospemifene is a small molecule with a molecular weight of 378.891 and a chemical formula of C24H23ClO2 .

科学研究应用

1. Application in Postmenopausal Osteoporosis

  • Summary of Application: Ospemifene, a Selective Estrogen Receptor Modulator (SERM), has been studied for its effects on bone metabolism and bone mineral parameters in postmenopausal women reporting Vulvar and Vaginal Atrophy (VVA). The study aimed to evaluate the long-term effects of ospemifene therapy on these parameters .
  • Methods of Application: Postmenopausal women reporting VVA symptoms were treated with Ospemifene (60 mg/day) and their bone health profile was compared with a control group over 12 months .
  • Results: In the control group, Bone Mineral Density (BMD) and T-score statistically decreased at the femoral neck, total femur, and lumbar spine. In the Ospemifene group, BMD decreased significantly at the femoral neck but tended to remain stable at the total femur and lumbar spine. No changes were observed in bone mineral markers after one year in either group, except Bone Alkaline Phosphatase (BAP), which decreased in the Ospemifene group .

2. Application in Dyspareunia

  • Summary of Application: Ospemifene is the first non-estrogen treatment approved for moderate to severe dyspareunia in women with menopause-related vulvar and vaginal atrophy .
  • Methods of Application: The drug is administered orally .
  • Results: Ospemifene has been shown to alleviate many of the symptoms related to vulvar and vaginal atrophy, including vaginal dryness, itching, irritation, and dyspareunia .

3. Application in Drug Metabolism

  • Summary of Application: The effects of Ospemifene on cytochrome P450 (CYP)-mediated drug metabolism have been investigated .
  • Methods of Application: Ospemifene was tested for possible effects on CYP enzyme activity in human liver microsomes and in isolated human hepatocytes .
  • Results: The results of these investigations are not provided in the source .

4. Application in Neuroprotection

  • Summary of Application: Ospemifene has been studied for its neuroprotective properties in primary neocortical cell cultures subjected to hypoxia and/or ischemia .
  • Methods of Application: Posttreatment with ospemifene was tested in primary neocortical cell cultures subjected to 18 hours of hypoxia and/or ischemia followed by 6 hours of reoxygenation .
  • Results: Ospemifene partially reverses hypoxia- and ischemia-induced changes in LDH release, the degree of neurodegeneration, and metabolic activity. The compound decreases caspase-3 overactivity during hypoxia and enhances mitochondrial membrane potential during ischemia. Moreover, in both models, ospemifene decreased the levels of the proapoptotic proteins BAX, FAS, FASL, and GSK3β while increasing the level of the antiapoptotic protein BCL2 .

5. Application in Severe Symptomatic Vulvar and Vaginal Atrophy

  • Summary of Application: Ospemifene is used in the treatment of severe symptomatic vulvar and vaginal atrophy. It is the first nonhormonal oral treatment with an agonist effect on the vaginal epithelium and an endometrial and breast safety profile .
  • Methods of Application: Ospemifene is administered orally .
  • Results: Ospemifene demonstrated efficacy in vaginal dryness and dyspareunia, regenerating vaginal cells, improving lubrication, and reducing pain during sexual intercourse. Symptoms improved in the first 4 weeks and endured for up to 1 year .

6. Application in Stroke and Perinatal Asphyxia

  • Summary of Application: Ospemifene has been studied for its neuroprotective properties in stroke and perinatal asphyxia. It has been shown to have robust neuroprotective potential in primary neocortical cell cultures subjected to hypoxia and/or ischemia .
  • Methods of Application: Posttreatment with ospemifene was tested in primary neocortical cell cultures subjected to 18 hours of hypoxia and/or ischemia followed by 6 hours of reoxygenation .
  • Results: Ospemifene partially reverses hypoxia- and ischemia-induced changes in LDH release, the degree of neurodegeneration, and metabolic activity. The compound decreases caspase-3 overactivity during hypoxia and enhances mitochondrial membrane potential during ischemia .

安全和危害

Ospemifene may increase the risk of blood clots, stroke, heart attack, or breast cancer . It should not be used if you are pregnant or plan to become pregnant as it could harm the unborn baby or cause birth defects .

未来方向

Ospemifene is the first non-estrogen treatment approved for moderate to severe dyspareunia in women with menopause-related vulvar and vaginal atrophy . The drug is approved in the USA, and application for EU regulatory approval is underway .

属性

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMKNAVTFCDUIE-VHXPQNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025426
Record name Ospemifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble, Soluble in methanol, Soluble in ethanol
Record name Ospemifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ospemifene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Ospemifene is a next generation SERM (selective estrogen receptor modulator) that selectively binds to estrogen receptors and either stimulates or blocks estrogen's activity in different tissue types. It has an agonistic effect on the endometrium., OSPHENA is an estrogen agonist/antagonist with tissue selective effects. Its biological actions are mediated through binding to estrogen receptors. This binding results in activation of estrogenic pathways in some tissues (agonism) and blockade of estrogenic pathways in others (antagonism).
Record name Ospemifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ospemifene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ospemifene

Color/Form

Crystals from ethanol + water, White to off-white crystalline powder

CAS RN

128607-22-7
Record name Ospemifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128607-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ospemifene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128607227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ospemifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ospemifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSPEMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0P231ILBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ospemifene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ospemifene
Reactant of Route 2
Reactant of Route 2
Ospemifene
Reactant of Route 3
Reactant of Route 3
Ospemifene
Reactant of Route 4
Reactant of Route 4
Ospemifene
Reactant of Route 5
Reactant of Route 5
Ospemifene
Reactant of Route 6
Reactant of Route 6
Ospemifene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。